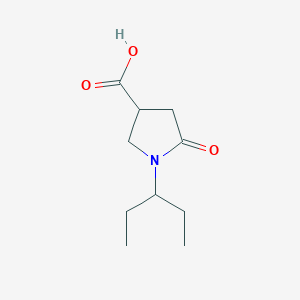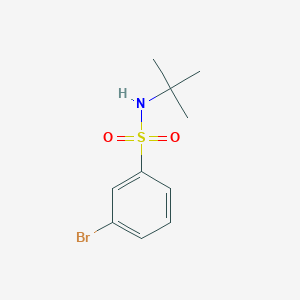
3-ブロモ-N-(tert-ブチル)ベンゼンスルホンアミド
概要
説明
3-Bromo-N-(tert-butyl)benzenesulphonamide, or 3-BrNBs for short, is a sulfur-containing heterocyclic compound that has been used in a variety of scientific applications. It is an important research tool for scientists in the fields of chemistry, biochemistry, and pharmacology. 3-BrNBs has been used to synthesize a number of compounds, and its mechanism of action has been studied in detail. It also has a variety of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
科学的研究の応用
プロテオミクス研究
3-ブロモ-N-(tert-ブチル)ベンゼンスルホンアミド: は、タンパク質の大規模な研究であるプロテオミクスに使用されています。タンパク質の相互作用と機能を調査するための特殊製品として役立ちます。 この化合物は、タンパク質またはペプチドを修飾するために使用でき、タンパク質複合体の同定と特性評価を支援します .
酵素阻害研究
この化合物は、酵素の阻害に焦点を当てた研究で使用されてきました。例えば、葉酸代謝において重要な酵素であるジヒドロ葉酸レダクターゼの阻害を研究するために使用できます。 このような研究は、潜在的な薬物候補の作用機序を理解するために不可欠です .
アンジオテンシンII AT2受容体アゴニスト
3-ブロモ-N-(tert-ブチル)ベンゼンスルホンアミドの主要な用途の1つは、選択的アンジオテンシンII AT2受容体アゴニストとしてベンザミドを調製することです。 これらのアゴニストは、心血管疾患における潜在的な治療効果について調査されています .
有機合成
有機合成における中間体として、この化合物はさまざまなベンザミド誘導体を調製するために使用されます。 これらの誘導体は、新しい材料、医薬品、農薬の開発など、幅広い用途を持っています .
医薬品化学
医薬品化学において、3-ブロモ-N-(tert-ブチル)ベンゼンスルホンアミドは、潜在的な薬理作用を持つ化合物の合成に役立ちます。 特定の受容体または疾患経路に関与する酵素を標的とする分子の合成に特に有用です .
ケミカルバイオロジー
ケミカルバイオロジーの研究者は、この化合物を用いて、生物学的プロセスの化学的基盤を探求しています。 複雑な生化学的経路を解明するのに役立つプローブや阻害剤を作成するために使用できます .
材料科学
材料科学において、3-ブロモ-N-(tert-ブチル)ベンゼンスルホンアミドの誘導体は、材料の表面特性を修飾するために使用できます。 これにより、耐久性の向上や電気伝導率の向上など、特性が改善された新しい材料を開発することができます .
薬力学
この化合物は、薬物が体への影響とメカニズムを理解するのに役立つ薬力学研究において不可欠です。 天然の生体分子の作用を模倣または阻害するアナログを合成するために使用でき、生物学的標的との相互作用に関する洞察を提供します .
作用機序
Target of Action
The primary target of 3-Bromo-N-(tert-butyl)benzenesulphonamide is the angiotensin II AT2 receptor . This receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Mode of Action
3-Bromo-N-(tert-butyl)benzenesulphonamide interacts with the angiotensin II AT2 receptor as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions.
Pharmacokinetics
Its storage temperature is recommended to be at room temperature, indicating its stability under normal conditions .
Result of Action
The activation of the angiotensin II AT2 receptor by 3-Bromo-N-(tert-butyl)benzenesulphonamide can lead to a variety of molecular and cellular effects. For instance, it can cause relaxation of blood vessels, inhibition of cell proliferation, and modulation of hormone secretion . These effects contribute to its potential therapeutic applications.
Action Environment
The action of 3-Bromo-N-(tert-butyl)benzenesulphonamide can be influenced by various environmental factors. For example, changes in pH, temperature, and the presence of other substances can affect its stability and efficacy. It’s also important to note that this compound can cause skin, eye, and respiratory tract irritation, so protective measures should be taken when handling it .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding inhalation, swallowing, or contact with the compound, wearing protective gloves, goggles, and a protective mask during use, and avoiding contact with oxidants during storage .
生化学分析
Biochemical Properties
3-Bromo-N-(tert-butyl)benzenesulphonamide plays a significant role in biochemical reactions, particularly in the preparation of benzamides. It interacts with enzymes and proteins involved in the synthesis of these benzamides. For instance, it is used to prepare Fedratinib, a tyrosine kinase inhibitor utilized in the treatment of myelofibrosis . The interactions between 3-Bromo-N-(tert-butyl)benzenesulphonamide and these biomolecules are crucial for the successful synthesis of the target compounds.
Cellular Effects
The effects of 3-Bromo-N-(tert-butyl)benzenesulphonamide on various cell types and cellular processes are of great interest. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with angiotensin II receptors, which play a role in regulating blood pressure and fluid balance . These interactions can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 3-Bromo-N-(tert-butyl)benzenesulphonamide exerts its effects through binding interactions with specific biomolecules. It acts as an intermediate in the synthesis of benzamides, which are known to selectively activate angiotensin II AT2 receptors . This activation can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The precise binding interactions and molecular mechanisms are essential for understanding the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-(tert-butyl)benzenesulphonamide can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a sealed, dry environment at room temperature to maintain its stability
Dosage Effects in Animal Models
The effects of 3-Bromo-N-(tert-butyl)benzenesulphonamide vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-Bromo-N-(tert-butyl)benzenesulphonamide is involved in specific metabolic pathways, particularly those related to the synthesis of benzamides. It interacts with enzymes and cofactors that facilitate these metabolic processes . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Bromo-N-(tert-butyl)benzenesulphonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 3-Bromo-N-(tert-butyl)benzenesulphonamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can impact the compound’s activity and function, making it an important aspect of its biochemical analysis.
特性
IUPAC Name |
3-bromo-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTQHWKZGFKXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406589 | |
| Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308283-47-8 | |
| Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

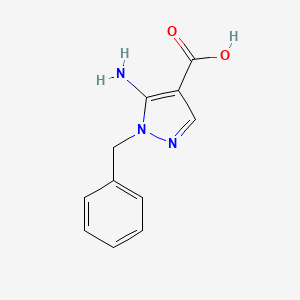
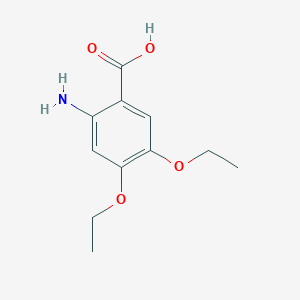
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)
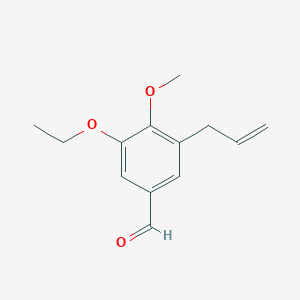
![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)
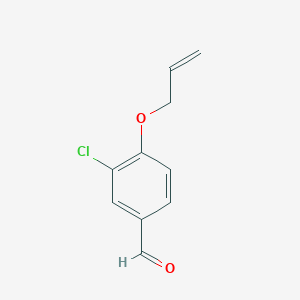
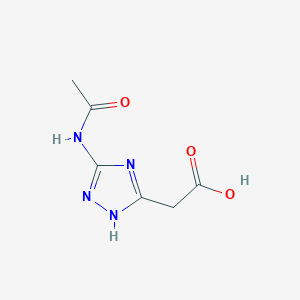
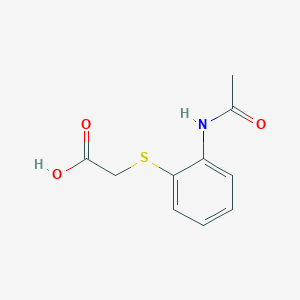
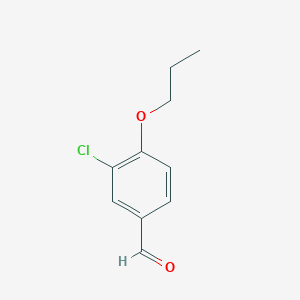

acetic acid](/img/structure/B1275947.png)

